Tropodithietic acid

准备方法

合成路线和反应条件: 环丁二烯二硫代酸是由海洋细菌通过一条复杂的途径生物合成的,该途径涉及多个基因和酶。 生物合成从苯丙氨酸开始,需要上游苯乙酸分解代谢的paaABCDE和paaG基因 . 硫原子通过S-巯基半胱氨酸对环庚三烯-2-羧酸辅酶A酯的迈克尔受体进行亲核攻击引入,随后氧化消除半胱氨酸 .

工业生产方法: 环丁二烯二硫代酸的工业生产通常通过使用抑制噬菌体的基因工程菌株进行发酵工艺来实现。 优化生长条件,例如营养物质的可用性和生物膜的形成,可以提高环丁二烯二硫代酸的产量 .

化学反应分析

反应类型: 环丁二烯二硫代酸会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 环丁二烯二硫代酸可以在酸性条件下使用过氧化氢或高锰酸钾等试剂氧化。

还原: 还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。

取代: 取代反应通常涉及在碱性条件下的胺或硫醇等亲核试剂。

主要产物:

氧化: 环丁二烯二硫代酸的氧化会导致形成亚砜或砜。

还原: 还原通常会生成相应的醇或硫醇。

科学研究应用

环丁二烯二硫代酸在科学研究中有着广泛的应用:

作用机制

环丁二烯二硫代酸通过质子反向转运机制使质子动力下降来发挥其抗菌作用。 这涉及到细胞外质子与细胞质阳离子的交换,破坏细菌细胞的能量产生 . 环丁二烯二硫代酸的羧基-环庚三烯亚结构非常适合此目的,因为它有利于质子转运和阳离子输出 .

类似化合物:

全霉素: 另一种含硫抗生素,其硫掺入机制不同。

硫海藻素A: 一种具有独特生物合成途径的海洋抗生素。

麦角毒素: 一种具有不同作用机制的含硫化合物.

独特性: 环丁二烯二硫代酸因其同时作为抗生素和信号分子的双重功能而独一无二。 它作为自身合成的自诱导剂起作用,这在其他类似化合物中并不常见 .

相似化合物的比较

Holomycin: Another sulfur-containing antibiotic with a different mechanism of sulfur incorporation.

Thiomarinol A: A marine antibiotic with a distinct biosynthetic pathway.

Gliotoxin: A sulfur-containing compound with a different mode of action.

Uniqueness: Tropodithietic acid is unique due to its dual function as both an antibiotic and a signaling molecule. It acts as an autoinducer of its own synthesis, which is not commonly observed in other similar compounds .

生物活性

Tropodithietic acid (TDA) is a secondary metabolite produced by certain marine bacteria, particularly those in the Phaeobacter genus. This compound has garnered significant attention due to its multifaceted biological activities, including antibacterial properties, roles in microbial signaling, and implications in ecological interactions. This article reviews the current understanding of TDA's biological activity based on diverse research findings.

Overview of this compound

TDA is known for its broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its production is primarily associated with marine bacteria, such as Phaeobacter piscinae and Phaeobacter inhibens, which are part of the Roseobacter clade. Research indicates that TDA not only functions as an antibiotic but also plays a crucial role in microbial communication and community dynamics.

Antimicrobial Activity

TDA exhibits significant antimicrobial properties, making it a valuable compound in the fight against bacterial infections. The minimum inhibitory concentration (MIC) of TDA varies depending on the target organism. In studies, TDA has shown effectiveness against pathogens such as Vibrio anguillarum, Salmonella enterica, and Staphylococcus aureus.

Table 1: Antimicrobial Spectrum of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Vibrio anguillarum | 0.5 |

| Salmonella enterica | 1.0 |

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 8.0 |

The mechanism by which TDA exerts its antibacterial effects is thought to involve disruption of cellular processes similar to that of polyether antibiotics. Research indicates that TDA can interfere with quorum sensing (QS) mechanisms in bacteria, affecting gene expression and metabolic pathways at sub-inhibitory concentrations. For instance, it has been shown to influence approximately 10% of gene expression in Phaeobacter inhibens, indicating a significant regulatory role .

Ecological Role

Beyond its antimicrobial properties, TDA plays a pivotal role in microbial ecology. It facilitates horizontal gene transfer (HGT) among microbial communities, which can enhance adaptability to changing environments. The production of TDA is associated with changes in motility and biofilm formation in producing strains, suggesting that it may coordinate colonization processes and interactions within microbial communities .

Case Study: Impact on Biofilm Formation

A study investigating the effects of TDA production on biofilm dynamics revealed that strains capable of producing TDA exhibited altered biofilm characteristics compared to non-producing mutants. The presence of TDA was linked to increased stability and resilience of biofilms formed by Phaeobacter species, highlighting its ecological significance .

Resistance Mechanisms

Despite its potent activity, some bacterial strains have developed resistance to TDA. Studies have identified various mechanisms contributing to this resistance, including alterations in membrane permeability and efflux pump activity. Understanding these resistance mechanisms is crucial for developing strategies to combat antibiotic resistance associated with natural products like TDA .

属性

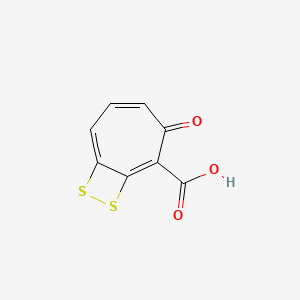

IUPAC Name |

3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCMITWMARUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336703 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750590-18-2 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 750590-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。